molecular formula C13H18N2O6 B11108712 N-(4,5-dimethyl-2-nitrophenyl)pentopyranosylamine

N-(4,5-dimethyl-2-nitrophenyl)pentopyranosylamine

Cat. No.: B11108712
M. Wt: 298.29 g/mol
InChI Key: WLLHTFRIRXXZRS-UHFFFAOYSA-N
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Description

2-[(4,5-Dimethyl-2-nitrophenyl)amino]oxane-3,4,5-triol is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,5-Dimethyl-2-nitrophenyl)amino]oxane-3,4,5-triol typically involves multiple steps. One common method starts with the nitration of 4,5-dimethylphenylamine to introduce the nitro group. This is followed by the formation of the oxane ring through a series of cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and cyclization processes. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4,5-Dimethyl-2-nitrophenyl)amino]oxane-3,4,5-triol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions typically occur under controlled temperatures and pressures to optimize the yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce various oxane derivatives.

Scientific Research Applications

2-[(4,5-Dimethyl-2-nitrophenyl)amino]oxane-3,4,5-triol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-[(4,5-Dimethyl-2-nitrophenyl)amino]oxane-3,4,5-triol exerts its effects involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, altering their activity. The oxane ring provides structural stability and can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethyl-2-nitroaniline: Shares the nitrophenyl group but lacks the oxane ring.

    2,4-Dimethylphenyl(2-nitrophenyl)sulfane: Contains a similar aromatic structure but with a sulfane group instead of an oxane ring.

Uniqueness

2-[(4,5-Dimethyl-2-nitrophenyl)amino]oxane-3,4,5-triol is unique due to the presence of both the nitrophenyl group and the oxane ring. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H18N2O6

Molecular Weight

298.29 g/mol

IUPAC Name

2-(4,5-dimethyl-2-nitroanilino)oxane-3,4,5-triol

InChI

InChI=1S/C13H18N2O6/c1-6-3-8(9(15(19)20)4-7(6)2)14-13-12(18)11(17)10(16)5-21-13/h3-4,10-14,16-18H,5H2,1-2H3

InChI Key

WLLHTFRIRXXZRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)[N+](=O)[O-])NC2C(C(C(CO2)O)O)O

Origin of Product

United States

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